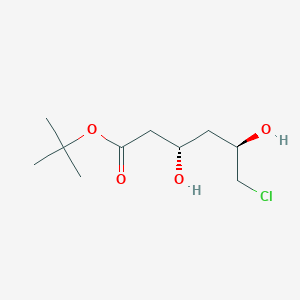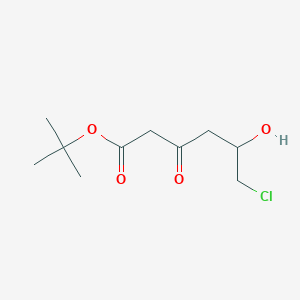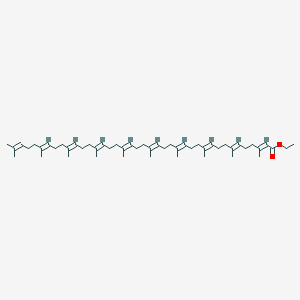
3-Chloro-4-methylphenylisocyanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 3-Chloro-4-methylphenylisocyanide often involves palladium-catalyzed insertion reactions of isocyanides with other organic molecules. For example, a palladium-catalyzed insertion reaction of isocyanides with 3-arylisoxazol-5(4H)-ones has been reported for the construction of 4-aminomethylidene isoxazolone derivatives, demonstrating a methodology for synthesizing complex organic compounds from simple isocyanide precursors (Yi-ming Zhu et al., 2019).
Molecular Structure Analysis
The molecular structure of chloro-methylphenyl isocyanates, including derivatives close to 3-Chloro-4-methylphenylisocyanide, has been examined through vibrational spectra (Raman and infrared) and computational methods (ab initio and density functional theory). These studies provide insights into the optimized geometrical parameters, vibrational frequencies, and molecular conformations of these compounds, indicating the presence of coupled normal modes due to the complex molecular systems with low symmetry (S. Doddamani et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving 3-Chloro-4-methylphenylisocyanide derivatives include [3 + 3]-cycloaddition reactions with α-acidic isocyanides and 1,3-dipolar azomethine imines, leading to the synthesis of six-membered heterocycles. Such reactions demonstrate the versatility of isocyanides in organic synthesis, particularly for constructing complex heterocyclic frameworks (Juana Du et al., 2014).
Wissenschaftliche Forschungsanwendungen
Spectral Analysis and Molecular Structure
- Vibrational Spectra and Ab Initio/DFT Analysis : The vibrational spectra of isocyanates including 3-chloro variants have been analyzed using Raman and infrared spectroscopy, supplemented by ab initio and density functional theory (DFT) calculations. This research provides insights into energies, optimized geometrical parameters, vibrational frequencies, and more, contributing significantly to the understanding of the molecular structure and behavior of these compounds (Doddamani et al., 2007).
Synthesis and Chemical Properties
- Synthesis of Organic Fluorophores : The synthesis of 3-formylchromones with alkyl isocyanides, including 3-Chloro-4-methylphenylisocyanide, leads to the creation of new types of organic fluorophores. These compounds exhibit strong blue emission in solution, marking a significant contribution to the field of organic electronics and photonics (Teimouri, 2011).
Surface Chemistry and Material Science
- Interfacial Bonding and Electronic Structure : The bonding and electronic structure of 4-methylphenyl isocyanide on metal surfaces have been examined, revealing insights into chemisorbed binding structures and the behavior of these compounds in different metal contexts. This knowledge is vital for material science, especially in the field of nanotechnology and surface chemistry (Youngku Sohn and White, 2008).
Photophysical and Photocatalytic Studies
- Photophysical Studies of Re(I) Tricarbonyl Complexes : Research into the photophysical properties of Re(I) tricarbonyl complexes containing 2,6-dimethylphenylisocyanide has deepened our understanding of their absorption characteristics, emission behavior, and electronic energy gaps. Such studies are crucial for the development of new materials with specific photophysical properties (J. M. Villegas et al., 2005).
- Photocatalytic Transformation Studies : The photocatalytic transformation of certain compounds on TiO2 has been studied, with 3-Chloro-4-methylphenylisocyanide possibly playing a role in the reaction pathways. Understanding these processes is fundamental for environmental chemistry and the development of photocatalytic materials (A. Zertal et al., 2004).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-chloro-4-isocyano-1-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN/c1-6-3-4-7(10-2)5-8(6)9/h3-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFCRNJQFXKQSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+]#[C-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374005 |
Source


|
| Record name | 3-Chloro-4-methylphenylisocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-methylphenylisocyanide | |
CAS RN |
112675-35-1 |
Source


|
| Record name | 3-Chloro-4-methylphenylisocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














